Antimony pentachloride
Description
Structure
2D Structure
Properties
IUPAC Name |
pentachloro-λ5-stibane | |
|---|---|---|
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InChI |
InChI=1S/5ClH.Sb/h5*1H;/q;;;;;+5/p-5 | |
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InChI Key |
VMPVEPPRYRXYNP-UHFFFAOYSA-I | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Sb](Cl)(Cl)(Cl)Cl | |
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Molecular Formula |
Cl5Sb, SbCl5 | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
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| Record name | antimony(V) chloride | |
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| Record name | Antimony pentachloride | |
| Source | Wikipedia | |
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DSSTOX Substance ID |
DTXSID30893043 | |
| Record name | Antimony pentachloride | |
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Molecular Weight |
299.0 g/mol | |
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Physical Description |
Antimony pentachloride, liquid appears as a reddish-yellow fuming liquid with a pungent odor. Fumes are irritating to the eyes and mucous membranes. Solidifies at 37 °F. Corrosive to metals and tissue. Used to make other chemicals, and in chemical analysis., Reddish-yellow liquid with an offensive odor; Hygroscopic; [Hawley] Colorless to yellow liquid; [Merck Index] Light orange liquid; mp = 2.8 deg C; [MSDSonline] | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
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| Record name | Antimony pentachloride | |
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Boiling Point |
347 °F at 760 mmHg (est.) (USCG, 1999), 140 °C, BP: 69 °C at 18 mm Hg; 79 °C at 22 mm Hg; 92 °C at 30 mm Hg; 85 °C at 55 mm Hg; 102.5 °C at 68 mm Hg, Boiling point: 68 °C at 1.82 kPa. Decomposes at atmospheric pressure, 101.3 kPa | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
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| Record name | Antimony pentachloride | |
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Solubility |
Reacts with water, Soluble in an aqueous solution of tartaric acid in hydrochloric acid and chloroform, Soluble in hydrochloric acid, chloroform, carbon tetrachloride | |
| Record name | Antimony pentachloride | |
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Density |
2.354 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.10 g/cu cm | |
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Vapor Pressure |
1.0 [mmHg], 1 mm Hg at 22.7 °C | |
| Record name | Antimony pentachloride | |
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Color/Form |
Colorless or yellow liquid, Colorless to yellow, oily liquid, Reddish yellow, oily liquid, White liquid or monoclinic crystals | |
CAS No. |
7647-18-9 | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
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| Record name | Antimony pentachloride | |
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| Record name | Antimony chloride (SbCl5) | |
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Melting Point |
37 °F (USCG, 1999), 4 °C | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
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| Record name | Antimony pentachloride | |
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Synthetic Methodologies and Preparation Routes of Antimony Pentachloride
Established Industrial and Laboratory Preparations
The most common and well-established methods for synthesizing antimony pentachloride involve the direct chlorination of either elemental antimony or antimony trichloride (B1173362). chembk.com These methods are widely used in both industrial production and laboratory settings.
The predominant method for producing this compound is through the reaction of molten antimony trichloride (SbCl₃) with chlorine gas (Cl₂). wikipedia.orgpw.live This reaction is an oxidation process where the oxidation state of antimony is increased from +3 to +5.
Reaction: SbCl₃ + Cl₂ → SbCl₅ wikipedia.org
This process is typically carried out by passing a stream of dry chlorine gas through molten antimony trichloride. pw.livecollegedunia.com The reaction is exothermic and requires careful temperature control to prevent the decomposition of the product. In some variations, the reaction is conducted in an inert solvent, such as nitrobenzene (B124822), to better manage the reaction temperature and improve the purity of the final product. For instance, a two-step process can be employed where primary chlorination of antimony in nitrobenzene at 35°C yields a solution of antimony trichloride, followed by a secondary chlorination at a higher temperature (90–100°C) to form this compound.
Regardless of the specific chlorination method used, the resulting this compound often contains unreacted starting materials and byproducts. pw.livecollegedunia.com To obtain a high-purity product, purification is essential. Vacuum distillation, or distillation under reduced pressure, is the standard technique employed for this purpose. chembk.comcollegedunia.com
This technique is particularly suitable for heat-sensitive compounds like this compound. rochester.edufirsthope.co.in By lowering the pressure within the distillation apparatus, the boiling point of the liquid is significantly reduced. rochester.edumsu.edu This allows for the distillation of this compound at a lower temperature, minimizing the risk of thermal decomposition that can occur at its atmospheric boiling point. msu.edu For example, this compound boils at 92°C at a reduced pressure of 30 mm Hg. chembk.com The process involves heating the crude this compound in a specialized distillation setup connected to a vacuum source, allowing the more volatile this compound to vaporize and then be collected as a purified condensate. rochester.edu
Table 1: Comparison of this compound Preparation Methods
| Method | Reactants | Temperature Range (°C) | Solvent | Yield (%) | Purity (%) |
| Direct Chlorination | Sb, Cl₂ | 100–140 | None | 50–60 | 85–90 |
| SbCl₃ Chlorination | SbCl₃, Cl₂ | 25–40 | None | 75–85 | 95–98 |
| Two-Step Synthesis | Sb, Cl₂ (two stages) | 35 → 90–100 | Nitrobenzene | 65–70 | ≥99 |
| Solvent-Mediated | SbCl₃, Cl₂ | 80 | Nitrobenzene | 80–85 | ≥99 |
| Data synthesized from literature sources. |
Preparation of Supported this compound Catalysts
This compound's utility as a catalyst can be enhanced by immobilizing it on a solid support. This approach creates a heterogeneous catalyst, which simplifies catalyst recovery and product purification.
A notable example of a supported catalyst is nano-γ-Al₂O₃/SbCl₅. This catalyst is prepared by impregnating nano-gamma-alumina (nano-γ-Al₂O₃) with a solution of this compound in a suitable solvent, such as dichloromethane. The mixture is then stirred and the solvent is evaporated under reduced pressure, leaving the this compound dispersed on the surface of the nano-alumina support. The resulting solid catalyst exhibits high efficiency in various organic transformations, such as the synthesis of 1,8-dioxo-octahydroxanthene derivatives. The use of a nanosized support material provides a high surface area for the catalyst, contributing to its enhanced activity.
Derivation from Complex Matrices: Lead Anode Slime
A more specialized and environmentally significant synthetic route involves the extraction of this compound from industrial waste products, specifically lead anode slime. This complex matrix, a byproduct of lead refining, can have a high antimony content. A novel technology has been developed to prepare this compound from this slime. researchgate.net The process involves a chloridization-leaching step at a controlled potential, followed by continuous distillation at low pressure and an oxidation-crystallization step. researchgate.net This method not only provides a valuable chemical from a waste material but also addresses environmental concerns associated with the disposal of such slimes. The process is designed to effectively separate antimony from other elements present in the slime, such as lead and silver. researchgate.net
Lewis Acidity and Adduct Chemistry of Antimony Pentachloride
Fundamental Principles of Lewis Acidity
A Lewis acid is defined as a chemical species that can accept a pair of non-bonding electrons from another molecule, known as a Lewis base. This interaction forms a new covalent bond, resulting in a Lewis adduct. Antimony pentachloride's strong Lewis acidity stems from the electron-deficient nature of the central antimony atom in the +5 oxidation state. In its gaseous state, SbCl₅ adopts a trigonal bipyramidal structure. wikipedia.orgqsstudy.com This geometry, along with the high electronegativity of the chlorine atoms, makes the antimony center highly electrophilic and thus a potent electron-pair acceptor. nih.gov
The reaction of SbCl₅ with a Lewis base (L) can be represented by the following general equation:
SbCl₅ + L → [SbCl₅L]
The formation of these adducts is a key feature of this compound's chemistry, and it readily forms them with many types of Lewis bases, including those containing oxygen, nitrogen, and sulfur donor atoms. sci-hub.sewikipedia.org
Quantification via ECW Model Parameters
The ECW model is a quantitative model that describes Lewis acid-base interactions using two parameters for both the acid and the base: E (electrostatic) and C (covalent). The enthalpy of adduct formation (ΔH) can be calculated using the equation:
-ΔH = EAEB + CACB
For this compound, the ECW model parameters have been determined as:
EA = 3.64
CA = 10.42 wikipedia.orgqsstudy.com
These values indicate that this compound is a "soft" Lewis acid, with a significant covalent contribution to its bonding with Lewis bases. wikipedia.org
Table 1: ECW Model Parameters for this compound
| Parameter | Value |
|---|---|
| EA | 3.64 |
Data sourced from multiple references. wikipedia.orgqsstudy.com
Standardization in the Gutmann Scale of Lewis Basicity
The Gutmann scale of Lewis basicity utilizes this compound as the standard Lewis acid to quantify the donor ability of solvents. wikipedia.orgwikipedia.org The Donor Number (DN) of a solvent is defined as the negative of the molar enthalpy for the reaction of the solvent (acting as a Lewis base) with SbCl₅ in a dilute, non-coordinating solvent like 1,2-dichloroethane. wikipedia.orgals-japan.com
SbCl₅ + Solvent (Donor) → [SbCl₅-Solvent] ΔH ≡ -DN
A higher DN value signifies a stronger Lewis basicity of the solvent. als-japan.com The choice of SbCl₅ as the reference acid is due to its strong acceptor properties, which allow for a wide range of basicities to be measured. pw.livewikipedia.org
Comparative Analysis of Lewis Acidity
The Lewis acidity of this compound is notable not only in absolute terms but also in comparison to other related compounds and under varying environmental conditions.
Differentiation from Antimony(III) Compounds
This compound (SbCl₅) is a significantly stronger Lewis acid than its antimony(III) counterpart, antimony trichloride (B1173362) (SbCl₃). nepjol.inforesearchgate.net This difference in acidity is primarily attributed to the higher oxidation state (+5) of the antimony atom in SbCl₅ compared to the +3 state in SbCl₃. The higher positive charge on the central antimony atom in SbCl₅ leads to a greater effective nuclear charge, making it a more powerful electron acceptor. nih.gov
Computational studies corroborate this experimental observation. The calculated chloride ion affinity (a measure of Lewis acidity) is significantly higher for SbCl₅ than for SbCl₃. nih.gov While SbCl₃ is considered a good acceptor and forms a variety of complexes, its Lewis acidity is weaker than that of SbCl₅. nepjol.inforesearchgate.net
Influence of Solvent Environment on Lewis Acidity
The solvent environment can have a substantial impact on the effective Lewis acidity of this compound. researchgate.netnih.gov The interaction between the solvent and the Lewis acid or its adduct can alter the thermodynamics of the Lewis acid-base interaction. researchgate.net
Computational studies using the SMD (Solvation Model based on Density) approach have shown that the stability of SbCl₅ and its adducts with Lewis bases like acetonitrile (B52724) and pyridine (B92270) is influenced by the solvent. researchgate.netnih.gov For instance, polar solvents can stabilize the charged species involved in Lewis acid-base equilibria. The interaction enthalpies between SbCl₅ and a series of oxygen-containing bases have been shown to be linearly dependent on the donor number of the base, with the solvent influencing the position of this correlation. researchgate.net This indicates that the solvent's own Lewis basicity can compete with the intended Lewis base, thereby modulating the apparent acidity of SbCl₅. researchgate.netresearchgate.net
Computational Probing of Lewis Acidity Trends
Computational chemistry provides valuable insights into the Lewis acidity of this compound. Density Functional Theory (DFT) calculations have been employed to determine properties such as fluoride (B91410) and chloride ion affinities, which are theoretical measures of Lewis acidity. nih.gov
These studies have shown that the Lewis acidity of pnictogen pentahalides increases down the group, with SbCl₅ being more Lewis acidic than PCl₅. nih.gov For example, the calculated gas-phase fluoride ion affinities (FIAs) increase from PF₅ to SbF₅. nih.gov Furthermore, computational models have been used to investigate the effect of substituents on the Lewis acidity of organoantimony compounds, demonstrating how geometric constraints can enhance the acceptor properties of the antimony center. acs.org Recent computational work has also explored the Lewis acidity of systems generated from SbCl₃ and o-chloranil, indicating that the resulting species can exhibit a chloride ion affinity even higher than that of SbCl₅ itself, highlighting the potential for generating super-Lewis acidic systems. osti.govresearchgate.net
Table 2: Comparison of Gas-Phase Fluoride Ion Affinities (FIAs) for Pnictogen Pentafluorides
| Compound | Calculated FIA (kJ/mol) |
|---|---|
| PF₅ | Varies by study |
| AsF₅ | Varies by study |
Note: Specific values vary between different computational studies, but the trend of increasing Lewis acidity down the group is consistently observed. nih.gov
Spectroscopic and Structural Elucidation of Antimony Pentachloride and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides fundamental insights into the molecular vibrations of antimony pentachloride and its complexes. For the free SbCl₅ molecule, which possesses a trigonal bipyramidal structure (D₃h symmetry), specific vibrational modes are predicted and observed. nist.govnist.govsci-hub.se These modes are sensitive to changes in the coordination environment of the antimony atom upon the formation of adducts.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is instrumental in characterizing the structure of SbCl₅ and its adducts. In adducts with oxygen-donor ligands, the formation of an Sb-O bond leads to observable shifts in the vibrational frequencies of both the SbCl₅ moiety and the ligand itself. acs.org Studies on adducts with ligands such as dimethylformamide (DMF), trimethylphosphine (B1194731) oxide ((CH₃)₃PO), and phosphoryl chloride (OPCl₃) show that the SbCl₅ vibrations are consistent with a C₄ᵥ symmetry for the OSbCl₅ group. acs.org
The IR spectra of SbCl₅ adducts with water, specifically SbCl₅·nH₂O (where n=1, 2, 3, 4), have been used to understand the coordination. journaldephysique.org The monohydrate (SbCl₅·H₂O) is found to have octahedral symmetry with the water molecule occupying the sixth coordination site. journaldephysique.org In acetonitrile (B52724) solutions, SbCl₅ can ionize, a process that has been studied using IR spectroscopy. rsc.orgrsc.org The formation of adducts with various other ligands, including those containing oxygen, sulfur, and selenium, has also been confirmed through IR spectroscopic analysis. soton.ac.uk
Table 1: Selected Infrared (IR) Vibrational Frequencies for this compound (SbCl₅) Data sourced from the NIST Chemistry WebBook. nist.gov
| Symmetry Species | Approximate Mode | Frequency (cm⁻¹) | Phase |
| a₂" | SbCl₂ a-str | 384 | Gas |
| e' | SbCl₃ d-str | 398 | Gas |
| a₁' | SbCl₃ s-str | 357 | Liquid |
| e' | SbCl₃ d-deform | 177 | Solid |
| e" | SbCl bend | 165 | Liquid |
| a₂" | SbCl₃ op-deform | 154 | Solid |
Raman Spectroscopic Investigations
Raman spectroscopy complements IR spectroscopy in the structural analysis of this compound and its derivatives. For pure liquid SbCl₅, polarized Raman bands confirm the assignments of the symmetric stretching modes. nist.gov In studies of adducts with oxygen-donor ligands, Raman spectra provide further evidence for the C₄ᵥ symmetry of the OSbCl₅ moiety, with the Sb-O stretching vibration appearing as a polarized band. acs.org
Investigations into complexes with phosphoryl chloride (POCl₃) have utilized Raman spectroscopy to analyze the vibrational modes and confirm the octahedral cis-configurations of the resulting compounds. researchgate.net The technique is highly sensitive to the molecular framework, and the observed frequencies in the low-wavenumber region are particularly useful for assigning the bending modes of the SbCl₅ group. acs.org
Table 2: Selected Raman Vibrational Frequencies for this compound (SbCl₅) Data sourced from the NIST Chemistry WebBook. nist.gov
| Symmetry Species | Approximate Mode | Frequency (cm⁻¹) | Phase | Polarization |
| e' | SbCl₃ d-str | 397 | Liquid | Depolarized (dp) |
| a₁' | SbCl₃ s-str | 357 | Liquid | Polarized (p) |
| a₁' | SbCl₂ s-str | 307 | Liquid | Depolarized (dp) |
| e' | SbCl₃ d-deform | 177 | Liquid | Depolarized (dp) |
| e" | SbCl bend | 165 | Liquid | Depolarized (dp) |
| e' | SbCl bend | 72 | Liquid | Depolarized (dp) |
Mössbauer Spectroscopy (Antimony-121)
Antimony-121 Mössbauer spectroscopy is a highly specific technique for probing the nuclear environment of the antimony atom. It provides direct information about the oxidation state, electron density at the nucleus (isomer shift, δ), and the symmetry of the electric field around the antimony atom (quadrupole coupling constant, e²qQ).
This technique has been applied to a variety of adduct complexes of this compound with oxygen and nitrogen donor ligands. aip.org The analysis of the Mössbauer spectra reveals that the hyperfine interaction parameters, such as the isomer shift and quadrupole interaction, are dependent on the donor strength of the ligand. aip.org This dependence is explained by the degree of electron transfer between the ligand and the antimony atom. aip.orgrsc.org
Studies on cyanide adducts of SbCl₅ have combined Mössbauer data with results from vibrational spectroscopy and nuclear quadrupole resonance to interpret the degree of electron transfer from the cyanide ligand to the antimony atom. rsc.org The technique has also been used to investigate water adducts, SbCl₅·nH₂O, where the quadrupole coupling constants provided insights into the coordination geometry, confirming an octahedral symmetry for the monohydrate and revealing details about hydrogen bonding in the higher hydrates. journaldephysique.org In another application, ¹²¹Sb Mössbauer spectroscopy showed that when SbCl₅ is intercalated into graphite, the antimony(V) is partially reduced to antimony(III). rsc.org
Table 3: ¹²¹Sb Mössbauer Parameters for Selected this compound Adducts Isomer shifts (δ) are relative to InSb at 4.2 K.
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Coupling Constant (e²qQ) (mm/s) |
| SbCl₅·H₂O | 3.3 - 4.1 | -7.6 |
| SbCl₅·2H₂O | 3.3 - 4.1 | -8.3 |
| SbCl₅·3H₂O | 3.3 - 4.1 | -11.2 |
| SbCl₅·4H₂O | 3.3 - 4.1 | -10.2 |
Data for water adducts sourced from J. Phys. Colloques 37, C6-531-C6-533 (1976). journaldephysique.org
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction and crystallography are indispensable techniques for determining the three-dimensional atomic arrangement of this compound (SbCl₅) in both its gaseous and solid states. These studies reveal significant differences in its molecular structure depending on the physical phase.
Gas-Phase Molecular Geometry: Trigonal Bipyramidal Structure
In the gaseous state, this compound adopts a trigonal bipyramidal molecular geometry, which is consistent with VSEPR theory for a central atom with five bonding pairs and no lone pairs of electrons. guidechem.comwikipedia.org This structure features a central antimony atom bonded to five chlorine atoms. guidechem.com Three of the chlorine atoms are positioned in a plane around the antimony atom at 120-degree angles to each other (equatorial positions), while the other two are located at 90-degree angles to this plane, one above and one below (axial positions). guidechem.com Electron diffraction studies have determined the bond lengths for both the equatorial and axial chlorine atoms. The axial Sb-Cl bonds are slightly longer than the equatorial Sb-Cl bonds, a common feature in trigonal bipyramidal structures due to greater repulsion for axial positions. researchgate.netwikipedia.org
| Parameter | Value |
| Molecular Geometry | Trigonal Bipyramidal guidechem.comwikipedia.orgsci-hub.se |
| Symmetry | D₃h wikipedia.org |
| Sb-Cl Equatorial Bond Length | 227.0 pm researchgate.netwikipedia.org |
| Sb-Cl Axial Bond Length | 233.3 pm researchgate.netwikipedia.org |
| Equatorial Cl-Sb-Cl Angle | 120° guidechem.com |
| Axial Cl-Sb-Cl Angle | 180° |
| Axial-Equatorial Cl-Sb-Cl Angle | 90° guidechem.com |
Note: The table presents data derived from crystallographic studies.
Solid-State Structural Modifications and Dimerization
This compound exhibits temperature-dependent polymorphism in the solid state. gwdg.de Above -54.1°C, it crystallizes in a hexagonal system, retaining the monomeric trigonal bipyramidal structure observed in the gas phase. researchgate.net The space group for this modification is P6₃/mmc. researchgate.net
However, below -54.1°C, SbCl₅ undergoes a reversible phase transition to a more complex, dimeric structure. researchgate.netgwdg.de In this low-temperature phase, two SbCl₅ units join to form [Sb₂Cl₁₀], which features two chlorine atoms bridging the two antimony centers. This results in an edge-shared double octahedral arrangement around each antimony atom. gwdg.de The space group for this dimeric form is P2₁/c. researchgate.net This structural change from a monomer to a dimer is a significant finding, distinguishing SbCl₅ from lighter pentahalides of the same group, such as phosphorus pentachloride (PCl₅), which is ionic in the solid state ([PCl₄]⁺[PCl₆]⁻). gwdg.deresearchgate.net
| Phase | Temperature | Crystal System | Space Group | Molecular Structure |
| High-Temperature | > -54.1°C | Hexagonal | P6₃/mmc | Monomeric, Trigonal Bipyramidal researchgate.net |
| Low-Temperature | < -54.1°C | Monoclinic | P2₁/c | Dimeric, [Sb₂Cl₁₀] (Edge-shared octahedra) researchgate.net |
Note: The table summarizes the solid-state structural modifications of this compound.
Electron Microscopy and Elemental Analysis
Electron microscopy and associated spectroscopic techniques provide valuable information on the morphology and elemental composition of materials involving this compound, particularly in heterogeneous systems and hydrolysis products.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is utilized to investigate the surface morphology of materials synthesized using or derived from this compound. For instance, in the preparation of catalysts where SbCl₅ is supported on nano-γ-Al₂O₃, SEM images show disordered spherical shapes for the nanoparticles. rsc.org Studies on the hydrolysis products of SbCl₅ also employ SEM to observe the morphology of the resulting antimony oxides. researchgate.net These analyses reveal that the initial hydrolysis products are typically amorphous. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDS)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful tool for elemental analysis, often used in conjunction with SEM to confirm the composition of a sample. In studies of SbCl₅-based catalysts, EDS analysis confirms the presence of the expected elements. For a nano-γ-Al₂O₃/SbCl₅ catalyst, EDS corroborated the supporting of SbCl₅ on the alumina (B75360) substrate, with elemental compositions for O, Al, and Sb being reported as 58.7%, 30.8%, and 8.1%, respectively. rsc.org Similarly, EDS analysis of the hydrolysis products of this compound confirms that the primary products are amorphous antimony oxides. researchgate.net The technique is also used to identify the elemental constituents in various other antimony-containing materials. researchgate.netpatentinspiration.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within a material. XPS studies of this compound and its derivatives provide critical information about the oxidation state of antimony.
The primary XPS region for antimony is the Sb 3d region. thermofisher.com A notable challenge in the XPS analysis of antimony compounds is the spectral overlap between the Sb 3d₅/₂ peak and the O 1s peak, which can complicate data interpretation, especially in oxidized or hydrolyzed samples. thermofisher.comxpsfitting.com To overcome this, analysis often relies on the Sb 3d₃/₂ peak, which does not overlap with other signals. The intensity and binding energy of the Sb 3d₅/₂ peak can then be constrained based on the properties of the Sb 3d₃/₂ peak, as the spin-orbit splitting and intensity ratio are well-defined. thermofisher.com The doublet separation for Sb 3d₅/₂ and Sb 3d₃/₂ is approximately 9.34-9.38 eV. xpsfitting.com XPS has been used to characterize antimony oxide thin films produced from the reaction of this compound, revealing binding energy shifts for Sb 4d. epa.gov
| XPS Peak | Binding Energy (eV) | Notes |
| Sb 3d₅/₂ | ~530.9 (for Sb₂O₅) | Overlaps with O 1s signal thermofisher.comxpsfitting.com |
| Sb 3d₃/₂ | ~540.3 (calculated from Sb₂O₅) | Used for unambiguous chemical state analysis thermofisher.com |
| Sb 4d | ~35.4 | Observed in Sb₂O₃ thin films from SbCl₅ precursor epa.gov |
| Sb 3d₅/₂ - Sb 3d₃/₂ Separation | 9.34 - 9.38 eV | A characteristic value for antimony xpsfitting.com |
Note: The table provides representative binding energy values for antimony in a +5 oxidation state, similar to that in SbCl₅. Exact values can vary based on specific chemical environment and instrument calibration.
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition behavior of this compound and its derivatives. These methods involve monitoring changes in the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. rwth-aachen.de This technique is instrumental in determining the thermal stability, decomposition temperatures, and the composition of intermediate and final products of this compound compounds.
In a study of the fluorination of various antimony compounds, TGA was employed to observe the reaction behavior with fluorine gas. researchgate.net It was found that antimony metal began to react with fluorine at 150 °C, forming antimony trifluoride (SbF₃). researchgate.net Upon further heating in the presence of fluorine, SbF₃ completely volatilized above 190 °C, which was attributed to the formation of the more volatile antimony pentafluoride (SbF₅). researchgate.net For antimony oxides (Sb₂O₃, Sb₂O₄, and Sb₂O₅), the reaction with fluorine and subsequent volatilization as SbF₅ commenced at 330 °C. researchgate.net
TGA has also been utilized to assess the volatility of antimony precursors for thin film deposition. nih.govacs.org For instance, the thermal behavior of several antimony(III) complexes was investigated, with some showing single-step weight loss and others exhibiting multi-step decomposition. acs.org The residual mass at 500 °C varied significantly among the different complexes, indicating a range of volatilities. acs.org
The thermal decomposition of polymers synthesized using this compound as an oxidant has also been studied by TGA. For example, the thermal degradation of poly(3-methyl-thiophene) (P3MTh) showed distinct stages of weight loss at different temperature ranges, providing insights into the polymer's stability. researchgate.net
Table 1: TGA Data for the Fluorination of Antimony Compounds researchgate.net
| Compound | Onset of Reaction with F₂ (°C) | Volatilization Temperature (°C) | Product of Volatilization |
| Antimony (Sb) | 150 | >190 | SbF₅ |
| Antimony trifluoride (SbF₃) | - | >190 | SbF₅ |
| Antimony trioxide (Sb₂O₃) | 330 | >330 | SbF₅ |
| Antimony tetroxide (Sb₂O₄) | 330 | >330 | SbF₅ |
| Antimony pentoxide (Sb₂O₅) | 330 | >330 | SbF₅ |
Differential thermal analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. csjmu.ac.intrb.org This method detects exothermic or endothermic processes, such as phase transitions, decomposition, or chemical reactions, which are not necessarily accompanied by a change in mass. csjmu.ac.in
DTA has been instrumental in studying the intercalation of antimony pentafluoride into various host lattices. rsc.org The sharp endothermic or exothermic peaks observed in the DTA thermogram provide clear evidence of the successful intercalation process. rsc.org
In conjunction with TGA, DTA was used to investigate the fluorination reactions of antimony compounds. researchgate.net The DTA curves revealed the temperatures at which these reactions occur, complementing the mass loss data from TGA. For instance, the fluorination of antimony metal was shown to be an exothermic process. researchgate.net
The thermal behavior of antimony sulfides has also been investigated using DTA, providing information on their stability and phase transitions at elevated temperatures. dtic.mil Similarly, DTA has been applied to study the thermal degradation of polymers prepared with this compound, identifying the temperatures of exothermic decomposition events. researchgate.net
Table 2: Key Principles of DTA csjmu.ac.intrb.orgrcet.org.in
| Principle | Description |
| Measurement | The temperature difference (ΔT) between a sample and an inert reference is recorded as a function of temperature or time. |
| Detection | Detects physical and chemical changes that involve a change in enthalpy (heat content), such as melting, crystallization, decomposition, and solid-state reactions. |
| Output | A thermogram plotting ΔT against temperature, where peaks indicate thermal events (endothermic or exothermic). |
| Application | Provides information on transition temperatures, reaction kinetics, and thermal stability. |
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound and its derivatives, this analysis is crucial for confirming the stoichiometry of newly synthesized compounds and for verifying their purity.
The elemental composition of pure this compound (SbCl₅) is well-established. shef.ac.ukwebqc.org The theoretical mass percentages of antimony and chlorine are calculated based on their atomic weights and the molecular formula. webqc.org
Table 3: Elemental Composition of this compound (SbCl₅) shef.ac.ukwebqc.org
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Mass Percent (%) |
| Antimony | Sb | 121.76 | 1 | 40.72 |
| Chlorine | Cl | 35.453 | 5 | 59.28 |
In research involving the synthesis of new this compound adducts, elemental analysis is a standard characterization method. For example, in the reaction of this compound with 1,10-phenanthroline, the resulting adduct, 2SbCl₅·phen, was analyzed to determine the percentages of chlorine and phenanthroline, confirming the proposed formula. rsc.org Similarly, the analysis of a reaction product between this compound and oxalic acid helped to deduce the formula Sb₃Cl₈C₃O₄. royalsocietypublishing.org
Elemental analysis is also employed in the study of antimony-containing precursors for materials science applications. The elemental composition of synthesized antimony complexes is determined to ensure they meet the required stoichiometry for processes like thin-film deposition. nih.govacs.org
Molar Conductivity Measurements in Solution
Molar conductivity measurements are used to investigate the ionic nature of this compound and its derivatives in solution. tau.ac.il This technique provides insight into the extent of ionization and the nature of the ionic species present.
This compound itself is a strong Lewis acid and can form ionic adducts in solution. wikipedia.orgnih.gov Molar conductivity measurements of solutions of this compound adducts can help to elucidate their structure in the dissolved state. For example, the molar conductivity of the adduct 2SbCl₅·phen in nitrobenzene (B124822) was measured to be 44.7 ohm⁻¹ cm² mol⁻¹, suggesting the presence of ionic species. rsc.org
In a study of the reaction between this compound and various donor-acceptor systems, conductivity measurements were used to identify the formation of ions in solution. researchgate.net These measurements are crucial for understanding the ionization reactions that can occur. For instance, the conductivity of a solution can indicate whether a complex exists as a neutral molecule or as an ion pair, such as [SbCl₄⁺][L₂Cl⁻] or [SbCl₄L₂]⁺Cl⁻.
The choice of solvent is critical for these measurements, as the dielectric constant and coordinating ability of the solvent can significantly influence the degree of ionization. Nitrobenzene is a common solvent for such studies due to its ability to dissolve many antimony compounds and its relatively high dielectric constant, which promotes the separation of ions. rsc.org
Table 4: Molar Conductivity of an this compound Adduct rsc.org
| Compound | Solvent | Concentration (M) | Molar Conductivity (Λ_M) (ohm⁻¹ cm² mol⁻¹) |
| 2SbCl₅·phen | Nitrobenzene | 0.001 | 44.7 |
Applications of Antimony Pentachloride in Organic Chemistry Research
Catalytic Activity in Friedel-Crafts Reactions
Antimony pentachloride is a potent Lewis acid catalyst for Friedel-Crafts reactions, a cornerstone of C-C bond formation in aromatic chemistry. sci-hub.seresearchgate.net Its strong electron-accepting nature facilitates the generation of the requisite electrophilic species for both acylation and alkylation processes. researchgate.net
Acylation and Alkylation Processes
In Friedel-Crafts acylation, this compound activates acyl halides or anhydrides, forming a highly electrophilic acylium ion or a polarized complex. This species is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone. The catalytic activity of SbCl₅ in these reactions is comparable to that of other strong Lewis acids like aluminum chloride (AlCl₃). researchgate.net
Similarly, in Friedel-Crafts alkylation, SbCl₅ promotes the reaction of alkyl halides with aromatic compounds. researchgate.net The high activity of this compound as a catalyst is evident in the alkylation of benzene (B151609) with s-butyl chloride, where its catalytic prowess is ranked alongside AlBr₃ and AlCl₃. researchgate.net
Table 1: Comparison of Lewis Acid Catalysts in the Friedel-Crafts Alkylation of Benzene
| Catalyst | Relative Activity |
|---|---|
| AlBr₃ | Very High |
| AlCl₃ | Very High |
| SbCl₅ | Very High |
| TaCl₅ | High |
| NbCl₅ | High |
| FeCl₃ | Moderate |
| ZrCl₄ | Moderate |
| TiCl₄ | Low |
| WCl₆ | Very Low |
This table illustrates the relative catalytic activity of various Lewis acids in the Friedel-Crafts alkylation of benzene with s-butyl chloride. researchgate.net
Promotion of Electrophilic Aromatic Substitution Reactions
This compound's utility extends beyond classical Friedel-Crafts reactions to a broader range of electrophilic aromatic substitution (EAS) processes. sci-hub.seresearchgate.netthieme-connect.de It can function both as a catalyst and a reagent to generate the electrophile. sci-hub.sethieme-connect.de For instance, in the presence of SbCl₅, aromatic compounds can be thiocyanated using lead(II) thiocyanate. The reaction proceeds through the in situ formation of chlorothiocyanogen (ClSCN), which is then activated by SbCl₅ to form the reactive electrophile, SCN⁺SbCl₆⁻. researchgate.net
The mechanism of these reactions typically involves the formation of a π-complex between the aromatic substrate and this compound. researchgate.net This is followed by the rate-determining step, which is the decomposition of an intermediate complex, ArH/SbCl₅. researchgate.net This decomposition can occur directly or be assisted by a second molecule of SbCl₅. researchgate.net
Role as a Chlorinating Agent in Organic Transformations
This compound is an effective chlorinating agent for a variety of organic compounds, including aromatic systems and alkenes. ontosight.aiwikipedia.orgresearchgate.netresearchgate.net It can be used to introduce chlorine atoms onto aromatic rings, often leading to polychlorinated products. thieme-connect.deresearchgate.net
Mechanistic Aspects of Chlorination
The chlorination of aromatic compounds with this compound is believed to proceed via an electrophilic substitution pathway. researchgate.net The attacking species is considered to be of low activity, which is supported by the observed ortho/para selectivity in the chlorination of halobenzenes and toluene. researchgate.net This suggests that a preliminary dissociation of the this compound is unlikely. researchgate.net
In the chlorination of alkenes, such as alkylphenylacetylenes, this compound can add across the triple bond to yield dichloroalkenes, with the (Z)-isomer often predominating. A concerted or near-concerted molecular addition of SbCl₅ or its dimer has been proposed to explain the high (Z)-stereospecificity. rsc.org
Catalysis of Isomerization and Rearrangement Reactions
The strong Lewis acidity of this compound makes it an effective catalyst for various isomerization and rearrangement reactions. researchgate.netthieme-connect.de These transformations are often driven by the formation of carbocationic intermediates, which are readily generated in the presence of SbCl₅. sci-hub.se For example, the reaction of 1,5-dimethyl-3-ethylbicyclo[3.1.0]hexane with sulfur dioxide in the presence of this compound results in a Dem'yanov rearrangement. osti.gov
Generation and Stabilization of Carbocation and Onium Ion Complexes
A significant application of this compound in organic chemistry research is its ability to generate and stabilize highly reactive intermediates such as carbocations and onium ions. sci-hub.seresearchgate.netthieme-connect.de Its conjugate base, the hexachloroantimonate anion (SbCl₆⁻), is a very weak nucleophile, which allows for the isolation and study of these otherwise transient species.
For instance, diarylchlorocarbenium ions have been prepared as crystalline salts with the hexachloroantimonate counterion. researchgate.net Similarly, this compound has been used in the preparation of stable thioniumcarbenium salts. researchgate.net This ability to stabilize highly electrophilic species is fundamental to its role in many of the reactions discussed previously, including Friedel-Crafts reactions and various rearrangements. sci-hub.seresearchgate.net The use of superacid systems, such as a mixture of antimony pentafluoride and fluorosulfuric acid, is a well-established method for generating and observing simple carbocations. scribd.com
Substrate Activation via Lewis Acid-Base Interactions
This compound functions as a potent Lewis acid, a substance that can accept an electron pair. wikipedia.orgsci-hub.sepw.live In organic reactions, it activates substrates by forming an adduct with atoms that possess lone pairs of electrons, such as oxygen, nitrogen, sulfur, and halogens. sci-hub.se This interaction, a classic example of a Lewis acid-base interaction, effectively increases the electronegativity of the donor atom. As a result, the substrate becomes "activated" or more susceptible to subsequent chemical transformations. sci-hub.se This activation enhances the substrate's reactivity towards various processes, including nucleophilic attack, the breaking of bonds (heterolytic cleavage), and cycloaddition reactions. SbCl₅ is considered a soft Lewis acid and is a standard reference in the Gutmann scale of Lewis basicity. wikipedia.org Its ability to form these reactive complexes is fundamental to its role as a catalyst in numerous organic syntheses, including electrophilic aromatic substitutions, isomerizations, and rearrangements. sci-hub.seresearchgate.net
Specific Catalytic Reaction Pathways and Synthetic Methodologies
The strong electrophilic nature of this compound has been harnessed to develop a variety of specific catalytic pathways and synthetic methodologies. sci-hub.seresearchgate.net It serves as a catalyst in reactions that form carbon-carbon and carbon-heteroatom bonds, often proceeding where other Lewis acids are ineffective. sci-hub.se Its applications range from the synthesis of heterocyclic compounds and facilitating ring expansions to mediating transamidation and stereoselective processes. sci-hub.senih.gov Furthermore, its strong oxidizing power is utilized in generating radical cations from neutral organic molecules, opening up unique reaction pathways. wikipedia.orgsci-hub.se
A notable application of this compound is in the synthesis of 2,3-dihydroperimidines. These compounds are typically prepared through the condensation reaction of naphthalene-1,8-diamine with various aldehydes. nih.govnih.gov Researchers have developed an efficient protocol using a nano-γ-Al₂O₃/SbCl₅ composite as a recyclable Lewis acid catalyst. nih.govrsc.orgthieme-connect.com This method is advantageous due to its high yields, short reaction times, and simple, solvent-free reaction conditions at room temperature. nih.govrsc.orgresearchgate.net
The proposed mechanism involves the activation of the aldehyde by the Lewis acidic SbCl₅. This activation facilitates the nucleophilic attack by one of the amino groups of naphthalene-1,8-diamine, initiating a sequence of steps that leads to the final cyclized product. nih.gov The reaction demonstrates broad applicability with various aromatic aldehydes.
Table 1: Synthesis of 2,3-Dihydroperimidines using nano-γ-Al₂O₃/SbCl₅ Catalyst
| Aldehyde Reactant | Reaction Time (minutes) | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 15 | 95 | thieme-connect.com |
| 4-Nitrobenzaldehyde | 15 | 93 | thieme-connect.com |
| 4-Carboxybenzaldehyde | 20 | 80 | thieme-connect.com |
| 4-(Dimethylamino)benzaldehyde | 20 | 90 | thieme-connect.com |
| 4-Methoxybenzaldehyde | 15 | 85 | thieme-connect.com |
This compound has proven effective in mediating ring expansion reactions, a key strategy for synthesizing medium-sized and larger carbocyclic frameworks. sci-hub.senih.gov One documented example is the regioselective ring expansion of a fukinanolide derivative with ethyl diazoacetate, where SbCl₅ catalysis achieved a regioselectivity of 81:19. sci-hub.se
Another pathway involves the generation of highly electrophilic 2-azoniaallene salts from hydrazones. sci-hub.senih.gov The treatment of a geminal chloro azo compound (derived from a hydrazone) with this compound generates the 2-azoniaallene cation. sci-hub.senih.gov This reactive intermediate can then undergo cycloaddition with molecules like nitriles or alkynes, followed by ring enlargement to yield novel heterocyclic structures. nih.gov
The conversion of one amide or thioamide into another, known as transamidation, is a synthetically important transformation. nih.govrsc.org this compound, along with antimony trichloride (B1173362), has been studied as a catalyst for the transamidation of thioacetamide (B46855) with various amines, such as n-butylamine. sci-hub.se Research suggests that the complexes formed between thioamides and pentavalent antimony (Sb(V)) are more stable and less reactive compared to those formed with trivalent antimony (Sb(III)). sci-hub.se While few methods exist for the direct transamidation of thioamides, the use of antimony chlorides represents a catalytic approach to this challenge. sci-hub.senih.gov
The influence of this compound extends to stereoselective synthesis, where it helps control the three-dimensional arrangement of atoms in a molecule. sci-hub.seresearchgate.net Its applications in this area include:
Stereoselective Halogenation : In the reaction of 3,3,3-trifluoropropyne (B1345459) with HCl, SbCl₅ was used as a catalyst to produce cis-1-chloro-3,3,3-trifluoropropene, although with a modest yield of 8.7% and with the trans isomer forming as a minor byproduct (1.4%). sci-hub.se
Synthesis of Cyclic Ethers : Catalyst systems involving this compound are used for the stereoselective preparation of α-substituted cyclic ethers. Lactones are treated successively with silyl (B83357) ketene (B1206846) acetals and various silyl nucleophiles (such as triethylsilane or allyltrimethylsilane) to yield the desired products. researchgate.net
Michael Additions : A combined catalyst system of antimony(V) chloride and tin(II) triflate promotes the stereoselective Michael addition of silyl enol ethers to unsaturated thioesters, affording the corresponding adducts in high yields. researchgate.net
Table 2: Examples of Stereoselective Reactions Catalyzed by this compound
| Reaction Type | Substrates | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Hydrochlorination | 3,3,3-Trifluoropropyne, HCl | SbCl₅ | cis-1-Chloro-3,3,3-trifluoropropene | sci-hub.se |
| Cyclic Ether Synthesis | Lactones, Silyl Nucleophiles | SbCl₅, Chlorotrimethylsilane, Tin(II) iodide | α-Substituted Cyclic Ethers | researchgate.net |
| Michael Addition | Unsaturated Thioesters, Silyl Enol Ethers | SbCl₅, Tin(II) triflate | Michael Adducts | researchgate.net |
Beyond its role as a Lewis acid, this compound is a powerful oxidizing agent. wikipedia.org It is capable of single-electron oxidation of electron-rich aromatic compounds, such as aromatic ethers, to generate stable radical cations. wikipedia.orgsci-hub.semarquette.edu This transformation is particularly useful as it opens pathways for C-C bond formation or further functionalization that are not accessible from the neutral parent molecule. The general stoichiometry for this oxidation is:
3 SbCl₅ + 2 ArH (Aromatic Ether) → 2 (ArH⁺)(SbCl₆⁻) (Radical Cation Salt) + SbCl₃ wikipedia.org
For instance, hydroquinone (B1673460) ethers can be effectively oxidized to their corresponding radical cations using SbCl₅. sci-hub.se It is important to note that a competition between this single-electron oxidation and electrophilic aromatic chlorination can sometimes be observed when using this compound. sci-hub.semarquette.edu This dual reactivity underscores the mechanistic complexity and synthetic versatility of SbCl₅ in aromatic chemistry. marquette.edu
Facilitation of Halogen Exchange Reactions (e.g., Cl/F exchange)
This compound (SbCl₅) is a powerful Lewis acid and chlorinating agent that plays a crucial role in facilitating halogen exchange (Halex) reactions, particularly the substitution of chlorine atoms with fluorine. researchgate.netthieme-connect.com Its utility in this area dates back to the late 19th century with the advent of the Swarts reaction, which typically employs antimony trifluoride (SbF₃) in the presence of a catalytic amount of this compound or elemental chlorine to convert polychlorinated organic compounds into their fluorinated counterparts. nih.govfrontiersin.org The primary role of SbCl₅ is to enhance the fluorinating power of the fluoride (B91410) source, such as SbF₃ or hydrogen fluoride (HF), by forming highly active mixed antimony chlorofluoride species (SbClₓF₅₋ₓ). researchgate.netsci-hub.se
Detailed Research Findings
Research has extensively documented the efficacy of SbCl₅ in promoting Cl/F exchange across various classes of organic compounds. A significant application is the synthesis of aryl trifluoromethyl ethers (ArOCF₃), a substituent of growing importance in pharmaceuticals and agrochemicals. beilstein-journals.org In a common approach, aryl trichloromethyl ethers are treated with a fluorinating agent like SbF₃ or HF. The addition of catalytic SbCl₅ is often essential for the reaction to proceed efficiently. beilstein-journals.orgresearchgate.net The strong Lewis acidity of SbCl₅ activates the C-Cl bond, making it more susceptible to nucleophilic attack by the fluoride ion delivered from the fluorinating agent. researchgate.netnih.gov For instance, the conversion of trichloromethoxy-benzene to trifluoromethoxy-benzene can be achieved using a stoichiometric amount of HF in the presence of just 2 mol% of SbCl₅ at 50°C. researchgate.net
In the fluorination of haloalkanes, SbCl₅ is a key component in commercial syntheses. google.com Continuous processes have been developed where SbCl₅ is first reacted with anhydrous hydrogen fluoride to produce active antimony(V) chlorofluoride catalysts. These catalysts are then used to fluorinate chloroalkanes, yielding products such as dichlorofluoromethane (B1207983) (CHCl₂F), chlorodifluoromethane (B1668795) (CHClF₂), and trifluoromethane (B1200692) (CHF₃). This method allows for controlled fluorination and efficient utilization of the reagents. google.com
More intricate applications involve the in-situ generation of fluoride sources. For example, certain 1,1-difluoroethyl methyl ethers have been shown to decompose in the presence of catalytic SbCl₅ to yield acid fluorides. These acid fluorides can then serve as the fluoride source in the SbCl₅-catalyzed halogen exchange of a different polychlorinated substrate within the same reaction mixture. researchgate.net This demonstrates the versatility of SbCl₅ in orchestrating complex, one-pot reaction sequences. researchgate.net The mechanism involves the formation of various fluorochloroantimony species that selectively fluorinate the target molecule. sci-hub.seresearchgate.net
The table below summarizes selected research findings on SbCl₅-facilitated halogen exchange reactions.
Interactive Data Table: this compound in Cl/F Halogen Exchange Reactions
| Substrate | Reagents | Product(s) | Key Findings & Conditions |
| Aryl Trichloromethyl Ethers | SbF₃, SbCl₅ (catalytic) | Aryl Trifluoromethyl Ethers | A primary method for synthesizing ArOCF₃ compounds; SbCl₅ acts as a critical catalyst. beilstein-journals.orgresearchgate.net |
| Trichloromethoxy-benzene | HF, SbCl₅ (2 mol%) | Trifluoromethoxy-benzene | Reaction complete in 1 hour at 50°C, demonstrating high catalytic efficiency. researchgate.net |
| Chloro-difluorotoluene | HF, SbCl₅ (catalytic) | Trifluorotoluene | Small amounts of SbCl₅ effectively activate consecutive Cl/F exchanges. sci-hub.seresearchgate.net |
| Polychlorinated Alkanes | SbF₃, SbCl₅ (or Cl₂) | Polyfluorinated Alkanes | The classic Swarts reaction, one of the earliest examples of Cl/F exchange. nih.govfrontiersin.org |
| Haloalkanes (general) | HF, SbCl₅ | Mixture of fluorinated alkanes (e.g., CHCl₂F, CHClF₂, CHF₃) | Forms the basis of continuous industrial processes for producing fluorocarbons. google.com |
| 1,2,2,2-Tetrachloro-1-fluoroethyl methyl ether | 2,2-Dichloro-1,1-difluoroethyl methyl ether, SbCl₅ (catalytic) | 2,2,2-Trichloro-1,1-difluoroethyl methyl ether | The dichlorodifluoro ether decomposes in the presence of SbCl₅ to provide an in-situ source of fluoride for the reaction. researchgate.net |
Applications of Antimony Pentachloride in Polymer Science and Materials Chemistry
Polymerization Catalyst
Antimony pentachloride functions as a potent catalyst in various polymerization reactions, particularly in the synthesis of conductive polymers. Its ability to initiate polymerization and influence the properties of the resulting polymers makes it a valuable tool for materials scientists.
Synthesis of Conductive Polymers
SbCl₅ plays a significant role in the synthesis of conductive polymers, which are organic polymers that can conduct electricity. These materials are of great interest for applications in electronics, such as sensors, displays, and antistatic coatings.
This compound is utilized in the synthesis of polyaniline (PANI), one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. SbCl₅ can be used to prepare antimony(0) nanoparticles, which are then employed in the creation of Sb(0)/PANI nanocomposites. In one method, SbCl₅ is reduced to form t-BuONa-stabilized Sb(0) particles. These particles then undergo ligand exchange with aniline (B41778), and the subsequent polymerization using an oxidizing agent like ammonium (B1175870) persulfate yields the Sb(0)/PANI nanocomposite researchgate.net. The choice of the antimony precursor, such as SbCl₅, has been shown to significantly influence the size and crystallinity of the resulting antimony nanoparticles dispersed within the polyaniline matrix researchgate.net.
The synthesis of PANI typically involves the chemical oxidation of aniline in an acidic medium researchgate.netphysicsjournal.inscispace.com. While various oxidizing agents can be used, the process results in the formation of the conductive emeraldine (B8112657) salt form of the polymer, which appears as a dark green precipitate scispace.com. The resulting polymer's properties can be further modified through doping with various acids scispace.com.
Table 1: Influence of Antimony Precursor on Nanoparticle Characteristics in PANI Nanocomposites
| Antimony Precursor | Effect on Sb(0) Nanoparticles |
|---|---|
| SbCl₅ | Influences the size and crystallinity of the dispersed nanoparticles researchgate.net. |
Poly(3,4-ethylenedioxythiophene) (PEDOT) Film Growth
Poly(3,4-ethylenedioxythiophene), or PEDOT, is another important conductive polymer known for its high conductivity, transparency, and stability. While various oxidants are used for the polymerization of its monomer, 3,4-ethylenedioxythiophene (B145204) (EDOT), the direct role of this compound is less prominent compared to other agents. In some initial explorations for PEDOT deposition, this compound was considered as an oxidizer; however, in certain studies, it did not lead to successful film deposition under the tested conditions, where other metal chlorides like rhenium pentachloride (ReCl₅) and molybdenum pentachloride (MoCl₅) proved effective acs.org. The successful polymerization of EDOT is highly dependent on the oxidation potential of the catalyst used acs.org.
Oxidative Chemical Vapor Deposition (CVD) Applications
Oxidative chemical vapor deposition (oCVD) is a solvent-free technique for the synthesis and deposition of thin polymer films rsc.org. This method involves the simultaneous introduction of a monomer and an oxidizing agent in the vapor phase into a reaction chamber, where polymerization and film deposition occur on a substrate.
Formation of Polymer Thin Films (e.g., PANI, PEDOT)
The oCVD process is particularly well-suited for the fabrication of conductive polymer thin films, including those of polyaniline and PEDOT rsc.orgmit.edunih.gov. The technique allows for precise control over film thickness and morphology nih.govnih.gov. While the literature on oCVD often highlights various oxidizing agents, the strong oxidizing nature of this compound makes it a potential candidate for this process. The formation of PANI and PEDOT thin films via oCVD offers advantages over solution-based methods by eliminating solvents and enabling the coating of complex and sensitive substrates rsc.orgnih.gov. The properties of the resulting films, such as conductivity and optical transparency, can be tuned by controlling the deposition parameters mit.edu.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | SbCl₅ |
| Polyaniline | PANI |
| Poly(3,4-ethylenedioxythiophene) | PEDOT |
| Rhenium Pentachloride | ReCl₅ |
| Molybdenum Pentachloride | MoCl₅ |
| Antimony Trioxide | Sb₂O₃ |
| Polyethylene Terephthalate | PET |
| Ammonium Persulfate | (NH₄)₂S₂O₈ |
| Aniline | C₆H₅NH₂ |
Fabrication of Inorganic Amorphous Thin Films (e.g., Antimony Germanium Sulphide)
This compound serves as a crucial precursor in the fabrication of specialized inorganic amorphous thin films through Chemical Vapor Deposition (CVD). This technique is pivotal for creating high-quality chalcogenide films for applications such as optical waveguides. soton.ac.uk A notable example is the synthesis of ternary antimony germanium sulphide (Sb-Ge-S) glass thin films. soton.ac.uk
In a typical CVD process, germanium tetrachloride is reacted with hydrogen sulphide to form germanium sulphide glass thin films on a substrate at temperatures between 450°C and 600°C. By introducing this compound into this CVD system, the process is modified to deposit the ternary Sb-Ge-S films. soton.ac.uk Similarly, atmospheric pressure CVD (APCVD) utilizes metal chloride precursors, including this compound, to fabricate germanium antimony (Ge-Sb) alloy thin films, which are instrumental in phase-change memory applications. soton.ac.uk
The CVD process involves several key steps:
Vaporization : The precursors, including liquid this compound, are vaporized and transported into the reaction chamber.
Transport : A carrier gas transports the precursor vapors to the substrate.
Reaction : The precursors react on the hot substrate surface.
Deposition : A solid thin film, such as Sb-Ge-S, is deposited on the substrate, and gaseous by-products are removed.
This method allows for the creation of uniform, high-quality films with specific compositions tailored for advanced electronic and optical devices. soton.ac.uksoton.ac.uk
Optimization of Processing Conditions for Film Properties
The final properties of thin films fabricated using this compound are highly dependent on the processing conditions during deposition. Optimizing these parameters is essential for tuning the film's composition, crystallinity, and, consequently, its performance in a specific application.
A primary control parameter in the CVD process is the deposition temperature. Research has demonstrated that the composition of both Sb-Ge-S and Ge-Sb thin films can be effectively tuned by adjusting the reaction temperature. soton.ac.uksoton.ac.uk In the fabrication of Ge-Sb films, for instance, antimony acts as the host material, and the concentration of germanium incorporated into the film increases with higher CVD reaction temperatures. soton.ac.uk This allows for precise control over the material's properties, which is critical for applications like phase-change memory. soton.ac.uk
The table below illustrates the relationship between reaction temperature and the resulting film composition in a CVD process for Ge-Sb films.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction Temperature | 750 °C | 825 °C | 875 °C |
| Resulting Ge Content | Lower | Medium | Higher |
| Film Application | Phase-Change Memory | Optical Switching | Electronic Switching |
This interactive table is based on findings that higher reaction temperatures lead to greater incorporation of germanium in Ge-Sb thin films fabricated via CVD. soton.ac.uk
Other critical processing conditions that are typically optimized include:
Gas Flow Rates : The ratio of precursor gases (e.g., this compound, germanium tetrachloride) influences the stoichiometry of the final film.
Substrate Temperature : This can affect the crystallinity and morphology of the deposited film.
Pressure : The pressure within the CVD reactor impacts the reaction kinetics and uniformity of the film.
By carefully controlling these variables, researchers can optimize the structural and optoelectronic properties of the thin films for their intended use.
Function as an Oxidant in Polymerization Processes
This compound is a strong oxidizing agent, a property that is leveraged in various polymerization processes. wikipedia.org Its ability to accept electrons allows it to initiate polymerization by oxidizing monomers or other chemical species, creating reactive intermediates. It is frequently used as a polymerization catalyst for this reason. wikipedia.orgnih.gov
A well-documented example of its oxidizing power is its reaction with aromatic ethers. In this reaction, this compound oxidizes the aromatic compound (ArH) to a radical cation (ArH•+), which can then initiate cationic polymerization. The this compound is reduced to antimony trichloride (B1173362) in the process. wikipedia.org
The general reaction is as follows: 3 SbCl₅ + 2 ArH → 2 (ArH•⁺)(SbCl₆⁻) + SbCl₃ wikipedia.org
This compound also functions as an oxidant in the context of organometallic chemistry. It can oxidize arenetricarbonyl complexes of metals like molybdenum and tungsten, leading to the formation of ionic products. rsc.org This reactivity highlights its versatility as an oxidant for both organic and organometallic species, which can be a key step in initiating specific polymerization pathways or synthesizing polymer precursors.
The table below summarizes examples of this compound's function as an oxidant.
| Reactant | Product | Process Type |
| Aromatic Ethers | Aromatic Radical Cations | Initiation of Cationic Polymerization |
| Arenetricarbonyl Molybdenum/Tungsten | Ionic Organometallic Complexes | Oxidation of Organometallic Complexes |
| Epoxy Resins | Cationic Polymers | Cationic Polymerization |
This table provides examples of reactions where this compound acts as an oxidant or catalyst. wikipedia.orgrsc.orgsci-hub.se
Applications in Material Modification and Coating Technologies
The use of this compound in fabricating thin films is a direct application in coating technologies. By depositing materials like antimony germanium sulphide onto substrates, the surface properties are fundamentally modified to create functional devices. soton.ac.uk These coatings are integral to manufacturing optical waveguides and phase-change memory devices, where the specific optical and electronic properties of the film are paramount. soton.ac.uksoton.ac.uk
Beyond thin-film deposition, this compound is used for the chemical modification of other materials. It is an effective agent for the chlorination of organic compounds. wikipedia.orgnihonseiko.co.jp This process, where chlorine atoms are introduced into a molecule, can significantly alter the material's chemical properties and is used to synthesize various intermediates. nihonseiko.co.jp
Furthermore, this compound can be used to form adducts (addition products) with numerous Lewis bases, including those containing oxygen, nitrogen, and sulfur. wikipedia.orgsci-hub.se This reactivity can be employed to modify surfaces or create new composite materials with tailored properties.
Theoretical and Computational Chemistry Studies of Antimony Pentachloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of antimony pentachloride (SbCl₅). DFT calculations provide valuable insights into various aspects of its chemistry, from fundamental molecular properties to complex reaction mechanisms. These computational studies allow for the exploration of phenomena that can be challenging to probe experimentally, offering a molecular-level understanding of the factors that govern the behavior of this potent Lewis acid.
Computational studies utilizing DFT have been instrumental in understanding how solvents modulate the Lewis acidity and reactivity of this compound. The choice of solvent can significantly alter thermodynamic and kinetic parameters, a phenomenon that can be systematically investigated through theoretical models.
Researchers have employed continuum solvation models, such as the SMD (Solvation Model based on Density) approach and the Polarizable Continuum Model (PCM), to evaluate the energetic effects of solvation. researchgate.netnih.govrsc.org A key finding is that solvation can drastically change the stability of SbCl₅ and its adducts, leading to different Lewis acidity trends compared to the gas phase. researchgate.netnih.gov For instance, a computational study on the Gibbs energies of adduct formation between antimony pentahalides and various Lewis bases highlighted that electrostatic, dispersion, and electron-repulsive solute-solvent interactions are all crucial for accurately predicting solvation effects. mdpi.com The donor number (DN), a quantitative measure of a solvent's Lewis basicity, is defined by the enthalpy of its 1:1 adduct formation with SbCl₅ in the non-coordinating solvent 1,2-dichloroethane, underscoring the compound's central role in solvent effect studies. mdpi.com
Theoretical models can incorporate solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation. rsc.orgjlu.edu.cn Studies have shown that for accurate predictions of ion exchange and reaction energetics in solution, a combination of both explicit and implicit solvent models is often necessary. rsc.org These theoretical approaches allow for the dissection of how solvent polarity and specific solute-solvent interactions, such as hydrogen bonding, influence the electronic structure and reactivity of species like this compound. jlu.edu.cn
DFT calculations are widely used to predict the energies and stabilities of adducts formed between this compound and various Lewis bases. These calculations provide quantitative data on the strength of the interaction, typically expressed as the enthalpy of adduct formation (ΔH).
Studies have examined the enthalpies of adduct formation between SbCl₅ and a range of phosphoryl compounds, using DFT formalisms that include empirical dispersion corrections to account for non-covalent interactions. researchgate.netresearchgate.net To enable comparison with experimental data, solvation effects are often taken into account using continuum models. researchgate.net The results of these calculations can be compared with other Lewis acids, such as boron trifluoride (BF₃), to establish relative basicity scales. researchgate.netresearchgate.net
Table 1: Calculated Gas-Phase Binding Enthalpies for SbCl₅ Adducts This table is interactive. Click on the headers to sort the data.
| Lewis Base | Calculated Binding Enthalpy (kJ mol⁻¹) | Computational Method | Source |
|---|---|---|---|
| Phosphoryl Compounds (Series) | - | LC-WPBE | researchgate.net |
| Ethyldimethylcarbamate | -93.60 | Calorimetry in C₂H₄Cl₂ | scispace.com |
| N,N-Dimethyltrifluoroacetamide | -69.37 | Calorimetry in C₂H₄Cl₂ | scispace.com |
| Dimethylcarbamylchloride | -72.05 | Calorimetry in C₂H₄Cl₂ | scispace.com |
Beyond simple energy calculations, DFT is used to analyze the geometry and electronic structure of these adducts. researchgate.netrsc.org For example, analysis of the crystal structure of the paramagnetic adduct trans-[Mn(CNSbCl₅)(CO)₂{P(OEt)₃}(dppm)][SbCl₆] was complemented by a Cambridge Structural Database study of other L·SbCl₅ species. rsc.org This analysis revealed a strong correlation between the Sb–Cl bond distances, the L–Sb–Cl angle, and the donor ability of the ligand L, providing a geometric indicator of adduct stability. rsc.org Molecular graphs derived from DFT electron densities can visualize bond critical points, offering further insight into the nature of the donor-acceptor interaction. researchgate.net
This compound is a benchmark strong Lewis acid, and DFT calculations have been pivotal in quantifying its acidity and understanding the structural and electronic factors that influence it. The gas-phase fluoride (B91410) ion affinity (FIA) is a common computed metric for Lewis acidity.
Computational studies consistently show that Lewis acidity increases down the pnictogen group, with SbF₅ being a stronger Lewis acid than PF₅. nih.govacs.org Energy decomposition analysis (EDA) reveals that while the stabilizing electrostatic and orbital interaction contributions are not maximized for antimony, its high Lewis acidity is largely due to significantly lower destabilizing energy contributions from geometric strain (the energy required to distort the molecule to the geometry it adopts in the adduct) and Pauli repulsion. acs.org
Table 2: Computed Gas-Phase Fluoride Ion Affinities (FIAs) for Pnictogen Pentafluorides This table is interactive. Click on the headers to sort the data.
| Lewis Acid | Computed FIA (kJ mol⁻¹) | Computed FIA (kcal mol⁻¹) | Source |
|---|---|---|---|
| PF₅ | -383.3 | -91.6 | acs.org |
| AsF₅ | - | -107.2 | acs.org |
| SbF₅ | -495 | -120.3 | acs.orgrsc.org |
| BiF₅ | - | -111.4 | acs.org |
DFT studies have also explored how to enhance the Lewis acidity of antimony centers. Imposing geometrical constraints, for instance by incorporating the antimony atom into a five-membered ring, has been shown to elevate its Lewis acidity compared to unconstrained analogues like Ph₃SbCl₂. nih.govacs.org This enhancement is correlated with a smaller strain energy required for the Lewis acid to deform upon adduct formation. nih.govacs.org Furthermore, computational studies have been used to design even stronger Lewis acids; for example, the putative SbCl₃(catCl) synthon (where catCl is tetrachlorocatecholate), generated from the SbCl₃/o-chloranil system, was calculated to have a higher chloride ion affinity than SbCl₅ itself. nih.gov
DFT calculations are essential for elucidating electron transfer (ET) mechanisms involving this compound, which can act as a potent chemical oxidant. These studies help to characterize the intermediates and transition states involved in redox processes.
In the chemical oxidation of donor-acceptor-donor molecules by SbCl₅, DFT calculations, in conjunction with various spectroscopies and electrochemistry, have helped to characterize the electronic, optical, and magnetic properties of the resulting one-electron and two-electron oxidized species. researchgate.netresearchgate.net These studies have revealed that oxidation can proceed through distinct pathways, including the formation of a chloride-adduct intermediate, particularly at higher concentrations of SbCl₅. researchgate.net
Theoretical investigations into the reduction of organo-antimony chlorides have identified the lowest unoccupied molecular orbital (LUMO) as the σ* orbital of the Sb–Cl bond. rsc.org This finding implies that electron transfer likely proceeds via the in situ generation of a radical anion intermediate, [R₂SbCl]˙⁻. rsc.org The gain and loss of electrons during redox reactions strengthen or weaken specific bonds, a phenomenon that can be quantified by calculating the formal charge distribution on each atom. revistadechimie.ro For example, in the hydrolysis of antimony chlorides, the number of transferred electrons correlates with the ionic bond strength between atoms. revistadechimie.ro The mechanism of electron exchange between antimony(III) and antimony(V) chlorides has also been investigated, with evidence suggesting a bridging mechanism where a chloride atom facilitates the electron flow between the two antimony centers. msu.edu
DFT provides a robust framework for calculating a wide array of molecular properties of this compound and its derivatives, which in turn are used to predict their chemical reactivity.
Key properties such as HOMO-LUMO gaps, electron affinities, and bond dissociation energies can be computed to gauge reactivity. rsc.org For example, DFT calculations have been used to determine the Sb–Cl bond dissociation energy and the gas-phase electron affinity for organo-antimony chlorides. rsc.org A lower LUMO energy, often associated with oxidation from Sb(III) to Sb(V), indicates a greater propensity to accept electrons and thus enhanced Lewis acidity. nih.gov
Geometric parameters derived from DFT-optimized structures are also correlated with reactivity. A study of L·SbCl₅ adducts demonstrated that Sb–Cl bond lengths and L–Sb–Cl angles are sensitive indicators of the donor strength of the ligand L. rsc.org In more complex systems, such as carbene adducts of antimony trichloride (B1173362), DFT calculations and computed Wiberg Bond Indices (WBIs) are crucial for describing the nature of the bonding (e.g., ylene vs. ylide character) and predicting the solution behavior, as simple spectroscopic indicators like NMR shifts can be less conclusive for heavier elements. rsc.org
DFT calculations are a cornerstone of modern mechanistic studies, allowing chemists to map out potential energy surfaces, identify transition states, and evaluate the thermodynamic feasibility of proposed reaction pathways involving this compound. montclair.edu
For example, DFT has been used to investigate the mechanism of reactions where SbCl₅ is used as a catalyst. In a study of olefin chlorination, it was proposed that SbCl₅ equilibrates to form the ion pair [SbCl₄]⁺[SbCl₆]⁻, which acts as the active catalytic species. nih.gov Computational modeling can test such hypotheses by calculating the energetics of the proposed intermediates and pathways. Similarly, DFT was used to probe the mechanism of reductive elimination reactions, finding that an "indirect" pathway where the antimony center plays a key role in fluoride abstraction and C–F bond formation is more likely than a direct, unimolecular elimination. researchgate.net
In the context of oxidation reactions, DFT helps to understand how SbCl₅ interacts with substrates. Studies on the oxidation of organic molecules have used computations to elucidate the distinct pathways for one-electron versus two-electron oxidation, with the latter sometimes proceeding through a chloride-adduct intermediate confirmed by both calculations and mass spectrometry. researchgate.net These computational explorations provide a detailed, step-by-step picture of the reaction, offering insights that guide experimental work and the development of new synthetic methods. nih.govmontclair.edu
Ab Initio Quantum Chemical Methods
Ab initio quantum chemical methods are computational techniques rooted in quantum chemistry that endeavor to solve the electronic Schrödinger equation. The term ab initio signifies "from first principles," indicating that these methods rely solely on physical constants, as well as the positions and number of electrons within the system, as input. This approach stands in contrast to other computational methods that depend on empirical parameters or approximations. By solving this fundamental equation, ab initio methods aim to accurately predict a variety of chemical properties, including electron densities, energies, and molecular structures. wikipedia.org
The most basic ab initio electronic structure calculation is the Hartree-Fock (HF) method, where the instantaneous Coulombic repulsion between electrons is not explicitly considered. wikipedia.org Instead, only its average effect, or mean field, is included in the calculation. This is a variational procedure, meaning the approximate energies obtained are always equal to or greater than the exact energy, approaching a limit known as the Hartree-Fock limit as the basis set size increases. wikipedia.org
For this compound (SbCl₅), a colorless oil in its typical state, ab initio molecular dynamics have been employed to study its properties. aip.orgwikipedia.org These simulations confirm the strong tendency of SbCl₅ molecules to oligomerize through a barrierless, diffusion-limited process. aip.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have been utilized to investigate the liquid states of this compound (SbCl₅) and antimony pentafluoride (SbF₅). tandfonline.com By deriving simple six-site intermolecular potential functions from density functional theory (DFT) calculations of SbF₅ and SbCl₅ dimers, researchers can simulate these liquids. tandfonline.com These adjusted force field parameters are then used in MD simulations to determine properties such as density, internal energy, enthalpy, and the radial distribution function (RDF) at 1 atm using a Lennard-Jones potential. tandfonline.com The results for density and heat capacity obtained from MD simulations show good agreement with experimental data. tandfonline.com
In a typical MD simulation of liquid SbCl₅, an NPT ensemble is implemented for a system of 1000 atoms. tandfonline.com The simulation parameters often include 50,000 time steps, a time step size of 0.001 ps, and a cutoff distance for the interatomic potential of 2.5 σ. tandfonline.com Software such as MOLDY, a portable C-program, is often used to perform these simulations, treating molecules within the rigid-molecule approximation. tandfonline.com
First-principles molecular dynamics (FPMD) simulations have also been used to elucidate the structure, hydrolysis, and complexation of Sb(V) in aqueous solutions. nih.gov These studies show that both antimonic acid and its deprotonated form have an octahedral configuration. nih.gov
Studies on Electronic Structure and Bonding Characteristics
The electronic structure of this compound (SbCl₅) is key to its chemical behavior. In SbCl₅, the central antimony atom is bonded to five chlorine atoms. guidechem.com Advanced calculations reveal that the electronic structure consists of five delocalized bonds across all six atoms, rather than five distinct bonds involving d-orbitals. guidechem.com The molecule adopts a trigonal bipyramidal geometry to minimize electron-electron repulsion, resulting in a stable configuration. guidechem.com
Calculation of Harmonic Potential Constants and Compliance Constants
A study of harmonic potential constants and compliance constants has been conducted for the this compound molecule and its ion. edpsciences.org The harmonic potential constant, often denoted as k, is a measure of the stiffness of a chemical bond and is a central concept in the harmonic oscillator model of molecular vibrations. libretexts.orglibretexts.org The values of these molecular constants for SbCl₅ were found to be within the expected range. edpsciences.org Ionization of the molecule was observed to lower the stretching potential constant, while other potential constants were also characteristically affected. edpsciences.org
Determination of Vibrational Mean Amplitudes
The vibrational mean amplitudes for this compound have been evaluated and are reported to be in the expected range. edpsciences.org These amplitudes provide information about the average displacement of atoms from their equilibrium positions due to thermal vibrations.
Analysis of Coriolis Coupling Constants and Centrifugal Distortion Constants
A detailed analysis of the Coriolis coupling constants and centrifugal distortion constants has been performed for this compound and its ion. edpsciences.org The Coriolis coupling constants describe the interaction between vibration and rotation in a molecule. ias.ac.in Centrifugal distortion constants account for the fact that a molecule is not a rigid rotor and that the bond lengths and angles can change as the molecule rotates faster. ias.ac.in The calculated values for these constants for SbCl₅ are within the expected range. edpsciences.org
Effects of Ionization on Bond Properties
The ionization of the this compound molecule has a noticeable impact on its bond properties. edpsciences.org Specifically, ionization leads to a decrease in the stretching potential constant. edpsciences.org This indicates that the bonds become weaker upon ionization. Other potential constants are also affected in a characteristic manner. edpsciences.org
Orbital Overlap and Hybridization Theory
The molecular structure and bonding in this compound (SbCl₅) can be effectively described using the principles of orbital overlap and hybridization theory. These concepts explain how the atomic orbitals of the central antimony atom rearrange to form stable covalent bonds with the five chlorine atoms, resulting in the molecule's distinct geometry.
Valence Shell Electron Pair Repulsion (VSEPR) theory predicts a trigonal bipyramidal geometry for SbCl₅, as this arrangement minimizes the electrostatic repulsion between the five bonding pairs of electrons around the central antimony atom. guidechem.com To accommodate these five bonds, the atomic orbitals of antimony undergo hybridization.
The central antimony (Sb) atom, a fifth-row element, has a valence electron configuration that includes access to 5s, 5p, and 5d orbitals. uvm.edu In the formation of SbCl₅, one 5s orbital, three 5p orbitals, and one 5d orbital of the antimony atom mix to form five new, equivalent hybrid orbitals. This process is known as sp³d hybridization . uvm.educhegg.comyoutube.com These five sp³d hybrid orbitals arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. youtube.com
Each of these five sp³d hybrid orbitals on the antimony atom overlaps head-on with a 3p orbital from a chlorine atom to form five sigma (σ) bonds. guidechem.com This orbital overlap results in the sharing of electrons and the formation of the stable SbCl₅ molecule.
The resulting trigonal bipyramidal structure has two distinct types of chlorine positions:
Axial positions: Two chlorine atoms are located along the vertical axis, 180° from each other. The bond angle between an axial chlorine and an equatorial chlorine is 90°. guidechem.comyoutube.com
Equatorial positions: Three chlorine atoms are arranged in a trigonal plane around the central antimony atom, with bond angles of 120° between them. guidechem.comyoutube.com
The antimony atom in SbCl₅ is considered hypervalent because it accommodates ten electrons in its valence shell, exceeding the typical octet. guidechem.comyoutube.com While the sp³d hybridization model provides a fundamental and widely used explanation for the bonding in such hypervalent compounds, it is important to note that more advanced molecular orbital calculations suggest the electronic structure is more complex, involving five delocalized bonds across the six atoms rather than five distinct bonds requiring d-orbital participation. guidechem.com
The key structural and bonding parameters for this compound based on hybridization theory are summarized in the table below.
| Property | Description |
| Molecular Formula | SbCl₅ |
| Central Atom | Antimony (Sb) |
| Valence Electrons | 40 (5 from Sb, 7 from each of the 5 Cl) guidechem.comyoutube.com |
| Hybridization of Central Atom | sp³d chegg.comyoutube.com |
| Electron Geometry | Trigonal Bipyramidal youtube.com |
| Molecular Geometry | Trigonal Bipyramidal guidechem.comwikipedia.org |
| Bonding Pairs | 5 guidechem.com |
| Lone Pairs (on central atom) | 0 guidechem.comyoutube.com |
| Axial Bond Angles | 90° (Cl_axial - Sb - Cl_equatorial) guidechem.comyoutube.com |
| Equatorial Bond Angles | 120° (Cl_equatorial - Sb - Cl_equatorial) guidechem.comyoutube.com |
| Bond Type | 5 Sb-Cl sigma (σ) bonds guidechem.com |
Environmental Chemistry and Speciation of Antimony
Antimony Speciation in Environmental Compartments
Antimony can exist in four primary oxidation states: -3, 0, +3, and +5. However, the trivalent form, Sb(III), and the pentavalent form, Sb(V), are the most prevalent in environmental, biological, and geochemical systems. nih.gov The speciation of antimony significantly influences its behavior in the environment. nih.govmagtech.com.cn The toxicity and mobility of antimony are strongly dependent on its chemical form. nih.gov
In general, Sb(V) is the dominant species in oxic (oxygen-rich) environments, while Sb(III) is more stable under anoxic (oxygen-deficient) conditions. nih.govacs.org However, it is not uncommon to find higher than expected concentrations of Sb(III) in oxic systems and Sb(V) in anoxic systems, indicating that thermodynamic equilibrium is not always reached in natural environments. nih.govrsc.org The form of antimony present in a given system is influenced by factors such as pH and redox potential. nih.govmdpi.com
Redox Transformations between Antimony(III) and Antimony(V) Species
The interconversion between Sb(III) and Sb(V) is a critical process affecting antimony's environmental fate. While Sb(V) is predicted to be the dominant form in oxic environments and Sb(III) in anoxic ones, various factors can influence these transformations. nih.gov For instance, Sb(III) can be oxidized to the less toxic Sb(V) by amorphous iron and manganese oxyhydroxides in a pH range of 5 to 10. mdpi.com This process can, paradoxically, lead to the mobilization of antimony species in alkaline soils. mdpi.com
Conversely, the reduction of Sb(V) to Sb(III) can occur under reducing conditions. Studies have shown that Sb(V) can be reduced to Sb(III) in the presence of biogenic sulfide (B99878), a process influenced by the biogeochemical cycling of sulfur and iron. osti.gov However, the presence of certain iron minerals like magnetite, siderite, and green rust may not facilitate this reduction, while limited reduction has been observed with vivianite, and more significant reduction to amorphous Sb(III) sulfide occurs with mackinawite. osti.gov The bacterium Geobacter sulfurreducens has been shown to be incapable of enzymatically reducing Sb(V) or reducing it via biogenic Fe(II). asm.org
The table below summarizes the dominant antimony species under different environmental conditions.
| Condition | Dominant Antimony Species |
| Oxic | Sb(V) as Sb(OH)₆⁻ nih.govacs.orgmdpi.com |
| Anoxic | Sb(III) as Sb(OH)₃ nih.govacs.orgmdpi.com |
Hydrolytic Transformations of Antimony Pentachloride in Aqueous Environments
This compound (SbCl₅) is highly reactive with water and undergoes hydrolysis to form various products. pw.livewikipedia.orgnih.gov This reaction is a key transformation pathway for this compound in aqueous environments.
When this compound comes into contact with water, it hydrolyzes to produce antimony pentoxide (Sb₂O₅) and hydrochloric acid (HCl). pw.livewikipedia.orgcollegedunia.com The reaction with a large amount of water leads to the formation of Sb₂O₅. nih.govdrugfuture.com Research indicates that the primary hydrolysis product is often an amorphous form of antimony oxide rather than antimony oxychloride (SbO₂Cl). researchgate.netresearchgate.net The hydrated form of antimony pentoxide, Sb₂O₅·nH₂O, is also a recognized hydrolysis product. Specifically, a product washed with distilled water can be amorphous but contain some crystalline Sb₂O₅·4H₂O. researchgate.net In the presence of small amounts of water, mono- and tetrahydrates of this compound (SbCl₅·H₂O and SbCl₅·4H₂O) can also be formed. pw.livedrugfuture.com
The following table details the primary hydrolysis products of this compound.
| Reactant | Condition | Primary Products |
| This compound (SbCl₅) | Excess water | Antimony pentoxide (Sb₂O₅) and Hydrochloric acid (HCl) pw.livewikipedia.orgcollegedunia.com |
| This compound (SbCl₅) | Hydrolysis in solution | Amorphous antimony oxide researchgate.netresearchgate.net |
| This compound (SbCl₅) | Washing with distilled water | Amorphous product with some crystalline Sb₂O₅·4H₂O researchgate.net |
| This compound (SbCl₅) | Small amounts of water | SbCl₅·H₂O and SbCl₅·4H₂O pw.livedrugfuture.com |
Several factors influence the rate of this compound hydrolysis and the nature of the resulting products. The rate of hydrolysis increases with a greater addition of water and longer aging time. researchgate.netresearchgate.net The crystallinity of the hydrolysis product is particularly sensitive to the acid concentration of the mother liquor and the aging period. researchgate.netresearchgate.net
With a decrease in the acid concentration, the hydrolysis products of this compound can transform from an amorphous to a crystalline state after an aging period of five days. researchgate.netresearchgate.net The solvent used for washing the product also plays a role; washing with ethanol (B145695) tends to yield an amorphous product. researchgate.net
The table below outlines the key factors that affect the hydrolysis of this compound.
| Factor | Influence |
| Amount of Water Added | Increased water leads to a higher hydrolysis rate. researchgate.netresearchgate.net |
| Aging Time | Longer aging time increases the hydrolysis rate. researchgate.netresearchgate.net |
| Acid Concentration | Lower acid concentration promotes the transformation from amorphous to crystalline products. researchgate.netresearchgate.net |
| Washing Solvent | Ethanol washing results in an amorphous product. researchgate.net |
Adsorption and Mobilization Processes in Soil, Water, and Sediments
The mobility of antimony in the environment is largely controlled by adsorption and desorption reactions with various solid phases. rsc.org Iron and manganese (hydr)oxides are recognized as significant sorbents for antimony. acs.orgrsc.org Clay minerals, due to their high surface area, can also affect antimony mobility through sorption. rsc.org
In oxic waters, Sb(V), which exists as the anion Sb(OH)₆⁻, is the predominant form. acs.org The adsorption of Sb(V) to mineral surfaces like goethite is significant at acidic pH but decreases as the pH becomes more alkaline. acs.orgpnnl.gov In contrast, Sb(III), present as the neutral species Sb(OH)₃, shows strong adsorption across a wide pH range. acs.org
The mobility of antimony can be influenced by redox changes. For example, the oxidation of adsorbed Sb(III) on goethite surfaces can lead to its release into the solution, particularly at higher pH values. acs.org In soils and sediments, a significant portion of antimony can be bound to iron and aluminum compounds, which limits its mobility. pnnl.gov However, changes in environmental conditions, such as those induced by microbial activity, can alter the speciation and partitioning of antimony, potentially leading to its mobilization. asm.orgpublish.csiro.au For instance, the presence of humic acid can impact antimony partitioning during the transformation of iron minerals. publish.csiro.au
Analytical Methodologies for Antimony Speciation and Reaction Products
Accurate determination of antimony speciation is crucial for understanding its environmental behavior and toxicity. A variety of analytical techniques have been developed for this purpose, often involving a separation step followed by detection.
High-performance liquid chromatography (HPLC) is a commonly used technique for separating different antimony species, such as Sb(III) and Sb(V). nih.govtandfonline.comresearchgate.net Following separation, sensitive detection methods are employed. Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for determining the concentration of antimony species due to its high sensitivity. tandfonline.commdpi.com The hyphenation of HPLC with ICP-MS (HPLC-ICP-MS) allows for the direct quantification of individual antimony species. tandfonline.commdpi.com
Another common approach is hydride generation (HG) coupled with atomic spectrometry techniques like atomic absorption spectrometry (AAS), atomic fluorescence spectrometry (AFS), or ICP-MS. nih.govmdpi.com In these methods, antimony species are converted to volatile hydrides (stibine, SbH₃), which are then introduced into the spectrometer for detection. nih.gov Non-chromatographic methods, such as multisyringe flow injection analysis (MSFIA) coupled with HG-ICP-MS, have also been developed for rapid and automated speciation analysis. mdpi.com
Challenges in antimony speciation analysis include ensuring the quantitative extraction of antimony from solid matrices, preventing species transformation during sample processing, and achieving low detection limits for trace concentrations. rsc.org The choice of extraction reagent is critical; for example, EDTA has been shown to prevent the oxidation of Sb(III) to Sb(V) during analysis. nih.gov
The table below provides an overview of common analytical techniques used for antimony speciation.
| Analytical Technique | Principle | Common Applications |
| HPLC-ICP-MS | Chromatographic separation of species followed by elemental detection with mass spectrometry. tandfonline.commdpi.com | Determination of Sb(III) and Sb(V) in water and soil extracts. tandfonline.commdpi.com |
| HPLC-HG-AFS | Chromatographic separation followed by hydride generation and atomic fluorescence detection. nih.gov | Speciation of antimony in biological and environmental samples. nih.gov |
| HG-AAS | Conversion of antimony to stibine (B1205547) for detection by atomic absorption. nih.gov | Measurement of total antimony and Sb(III). nih.gov |
| MSFIA-HG-ICP-MS | Automated flow-based system for hydride generation and ICP-MS detection. mdpi.com | Rapid speciation of inorganic antimony in water samples. mdpi.com |
Spectrophotometric Determination Techniques
Spectrophotometry offers a range of methods for the determination of antimony, often after a specific chemical reaction to produce a colored complex. These methods can be tailored to be selective for certain oxidation states or for the total antimony content.
One such method involves the use of 3,5,7,4'-tetrahydroxyflavone, also known as kaempferol. This technique allows for the selective determination of microgram amounts of antimony by measuring the absorbance of the complex at 420 nm in a 0.1M hydrochloric acid medium. nih.gov The molar absorptivity of this complex is reported to be 1.09 x 10⁴ L mol⁻¹ cm⁻¹ at 420 nm. nih.gov
Another approach utilizes the reaction of antimony(III) with mandelic acid to form a complex anion. tandfonline.com This anion can then be extracted into chlorobenzene (B131634) with malachite green in a weakly acidic medium (pH 2.2 to 3.5). tandfonline.com The concentration of antimony(III) is determined indirectly by measuring the absorbance of the malachite green in the extract at 628 nm. tandfonline.com This method is sensitive, with a linear calibration graph for antimony(III) in the range of 0.088–1.8 mg L⁻¹ and an apparent molar absorptivity of 6.9 × 10⁴ L mol⁻¹ cm⁻¹. tandfonline.com It is worth noting that antimony(V) is only slightly extracted under these conditions. tandfonline.com
A different spectrophotometric method is based on the oxidation of antimony(III) with a slight excess of N-bromosuccinimide (NBS) in an acidic medium. The unconsumed NBS is then determined using methyl orange, with the absorbance measured at a maximum wavelength of 500 nm. This method is reported to be highly sensitive, with a molar absorptivity of 3.43 × 10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.0035 μg cm⁻². researchgate.net It has been successfully applied to the determination of Sb(III) in water, soil, and biological samples. researchgate.net
Furthermore, a method involving N-phenylbenzohydroxamic acid (PBHA) has been described for the extraction and spectrophotometric determination of antimony in environmental samples. tandfonline.com In this procedure, antimony forms a greenish-yellow colored complex with PBHA in a 4 M HCl solution, which is then extracted with chloroform. tandfonline.com The antimony is subsequently back-extracted into a 0.01 M NH₄OH solution and then estimated using rhodamine B in a 6 M HCl medium. tandfonline.com The resulting bluish-violet complex is extractable in benzene (B151609) and exhibits maximum absorbance at 565 nm. tandfonline.com
| Method | Reagents | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range | Reference |
| Kaempferol | 3,5,7,4'-tetrahydroxyflavone, HCl | 420 | 1.09 x 10⁴ | - | nih.gov |
| Mandelic Acid/Malachite Green | Mandelic acid, Malachite green | 628 | 6.9 x 10⁴ | 0.088–1.8 mg L⁻¹ | tandfonline.com |
| N-bromosuccinimide/Methyl Orange | N-bromosuccinimide, Methyl orange | 500 | 3.43 x 10⁴ | 0.4-2.8 µg/mL | researchgate.net |
| N-phenylbenzohydroxamic acid/Rhodamine B | N-phenylbenzohydroxamic acid, Rhodamine B | 565 | - | - | tandfonline.com |
Titration-Based Methods for Antimony Oxidation States
Titration methods provide a classical yet reliable approach for quantifying different oxidation states of antimony. These methods are often based on redox reactions where a standard solution is used to titrate the antimony species of interest.
A common method for determining the total amount of antimony in an ore is through titration with a potassium permanganate (B83412) (KMnO₄) solution. The antimony ore is first dissolved in hot concentrated sulfuric acid (H₂SO₄). However, since concentrated sulfuric acid can accelerate the decomposition of KMnO₄, the solution needs to be diluted with cold water before titration. google.com The acidity of the solution is a critical factor; if the acidity is too low, antimony can hydrolyze, leading to lower results, while high acidity can cause KMnO₄ to react with chloride ions, resulting in higher readings. google.com
For the specific determination of antimony(III), a method involving titration with a cerium sulfate (B86663) standard solution in a hydrochloric acid medium using methyl orange as an indicator has been established. google.com In this process, antimony(III) is oxidized to antimony(V) by the cerium sulfate. google.com
Iodometric titration is another widely used technique. In a neutral solution, both antimony(III) and arsenic(III) can be quantitatively oxidized to their +5 oxidation state by iodine. psu.edu A highly accurate coulometric titration method for antimony(III) in a highly acidic solution has been developed using electrogenerated iodine. psu.edu This method's accuracy is primarily limited by the uncertainty of the relative atomic mass of antimony. psu.edu
Furthermore, a method for determining both arsenic and antimony in copper electrolyte involves a continuous titration with cerium sulfate and potassium bromate (B103136). google.com After determining antimony with cerium sulfate, the acidity of the solution is adjusted, and the arsenic is titrated with a potassium bromate standard solution. google.com
| Titration Method | Titrant | Indicator | Analyte | Key Conditions | Reference |
| Permanganate Titration | KMnO₄ | - | Total Antimony | Dissolution in hot concentrated H₂SO₄, followed by dilution. | google.com |
| Cerium Sulfate Titration | Cerium Sulfate | Methyl Orange | Sb(III) | Hydrochloric acid medium. | google.com |
| Iodometric Titration | Iodine | Starch (optional) | Sb(III) | Neutral or acidic medium. | psu.eduajsonline.org |
| Continuous Titration | Cerium Sulfate, Potassium Bromate | Methyl Orange | Sb and As | Sequential determination in copper electrolyte. | google.com |
Chromatographic and Spectrometric Hybrid Techniques
The coupling of chromatographic separation techniques with highly sensitive spectrometric detectors, known as hyphenated or hybrid techniques, has become indispensable for the speciation analysis of trace elements like antimony. These methods allow for the effective separation of different antimony species from a sample matrix, followed by their individual quantification.
High-performance liquid chromatography (HPLC) is a commonly employed separation technique for antimony speciation. mdpi.comresearchgate.net It can be coupled with various detectors, including atomic fluorescence spectrometry (AFS), atomic absorption spectrometry (AAS), and inductively coupled plasma mass spectrometry (ICP-MS). mdpi.comresearchgate.net
A powerful hybrid technique for antimony speciation is the coupling of liquid chromatography with hydride generation and atomic fluorescence spectrometry (LC-HG-AFS). nih.govtandfonline.com In this method, the different antimony species separated by the LC column are converted into volatile hydrides (stibine, SbH₃) by a reducing agent, typically sodium borohydride (B1222165). nih.govoregonstate.edu These hydrides are then introduced into the AFS detector for quantification.
One study optimized a methodology for antimony speciation using an anion exchange column with isocratic elution. tandfonline.comresearchgate.net The best separation of antimony(V), trimethylantimony (B1201520), and antimony(III) was achieved using a mobile phase of 5% methanol (B129727) in 300 mmol/L ammonium (B1175870) tartrate, acidified to pH 4.5 with hydrochloric acid. tandfonline.comresearchgate.net The retention times were 2.6, 3.9, and 5.2 minutes, respectively. tandfonline.comresearchgate.net The detection limits were reported to be 0.1, 0.2, and 0.43 µg/L for antimony(III), antimony(V), and trimethylantimony, respectively. tandfonline.com
Another study used anion-exchange chromatography to separate Sb(III) and Sb(V) using a mobile phase containing 20mM EDTA and 8mM hydrogenphthalate. nih.gov For the separation of Sb(V) and trimethylantimony dichloride (TMSbCl₂), a mobile phase of 1mM carbonate at pH 10 was used. nih.gov The detection limits for this method were 0.9, 0.5, and 0.7 µg/L for Sb(III), Sb(V), and TMSbCl₂, respectively, with linear calibration graphs between 2 and 100 µg/L. nih.gov
A challenge with HPLC-HG-AFS is the lower sensitivity for Sb(V). To address this, a post-column pre-reduction step using L-cysteine in HCl can be implemented to reduce Sb(V) to Sb(III) before hydride generation, thereby improving sensitivity. bohrium.com
| LC-HG-AFS Method | Mobile Phase | Separated Species | Detection Limits (µg/L) | Reference |
| Anion Exchange | 5% methanol in 300 mmol/L ammonium tartrate (pH 4.5) | Sb(V), Trimethylantimony, Sb(III) | Sb(III): 0.1, Sb(V): 0.2, Trimethylantimony: 0.43 | tandfonline.comresearchgate.net |
| Anion Exchange | 20mM EDTA and 8mM hydrogenphthalate | Sb(III), Sb(V) | Sb(III): 0.9, Sb(V): 0.5 | nih.gov |
| Anion Exchange | 1mM carbonate (pH 10) | Sb(V), Trimethylantimony dichloride | Sb(V): 0.5, TMSbCl₂: 0.7 | nih.gov |
| Miniaturized Anion Exchange | 0.06 mol/L ammonium tartrate (pH 6.9) | Sb(V), Sb(III) | Sb(V): 0.8, Sb(III): 1.9 | rsc.org |
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is a robust and widely used technique for the determination of total antimony concentrations in various samples. oregonstate.edunih.gov It can also be coupled with separation techniques like HPLC for speciation analysis.
For the determination of total antimony, samples are typically digested using acids. For instance, a method for environmental and biological samples involves digestion with nitric acid followed by a mixture of sulfuric and perchloric acids. oregonstate.edu For soil samples, digestion with hydrochloric acid can be used. oregonstate.edu After digestion, the antimony is often converted to stibine (SbH₃) via hydride generation using sodium borohydride before being introduced into the plasma. oregonstate.edu The ICP-AES then measures the atomic emission of antimony at a specific wavelength, such as 231.147 nm. oregonstate.edu The instrument detection limit for this method has been reported as 0.41 μg/L. oregonstate.edu
ICP-AES has also been applied to the analysis of process electrolytes in copper electrorefining for the determination of antimony, arsenic, bismuth, and copper. nih.gov Statistical studies have been conducted to account for spectral and interelement effects, with the best analytical line for antimony identified as 206.833 nm. nih.gov
When analyzing antimony concentrates, a method using ICP-AES has been developed to determine trace elements like lead, selenium, tellurium, and thallium. researchgate.net The dissolution of the sample is achieved using aqua fortis and hydrofluoric acid. researchgate.net
| ICP-AES Application | Sample Matrix | Digestion/Preparation | Analytical Wavelength (nm) | Detection Limit | Reference |
| Total Antimony | Environmental and Biological Samples | Nitric acid, Sulfuric acid, Perchloric acid | 231.147 | 0.41 μg/L | oregonstate.edu |
| Antimony and other elements | Copper Electrorefining Electrolyte | - | 206.833 | - | nih.gov |
| Trace elements in Antimony Concentrates | Antimony Concentrates | Aqua fortis, Hydrofluoric acid | - | < 0.010 µg/mL | researchgate.net |
| Arsenic and Antimony | Ferrotungsten | - | - | - | epa.gov |
Q & A
Q. What methodologies are recommended for determining the purity of antimony pentachloride in laboratory settings?
The assay involves dissolving SbCl₅ in diluted hydrochloric acid and titrating liberated iodine (from potassium iodide) with 0.1 N sodium thiosulfate. The endpoint is marked by the disappearance of the pink color in the carbon disulfide layer. Each mL of 0.1 N sodium thiosulfate corresponds to 14.95 mg of SbCl₅, with ≥99.0% purity required for reagent-grade material .
Q. How should this compound be safely stored to prevent decomposition or hazardous reactions?
Store SbCl₅ under nitrogen in tightly sealed containers at cool temperatures (<25°C) in a dry, well-ventilated area. Avoid contact with moisture, metals, oxidizing agents (e.g., perchlorates), and organic compounds. Incompatible materials include strong acids/bases and ammonia .
Q. What are the primary hazards associated with SbCl₅ exposure, and what personal protective equipment (PPE) is essential?
SbCl₅ is corrosive and causes severe skin/eye burns, respiratory irritation, and systemic toxicity (e.g., liver/kidney damage). Required PPE includes:
Q. What is the hydrolysis behavior of SbCl₅, and how does it impact experimental design?
SbCl₅ reacts violently with water, producing HCl and antimony oxychlorides. Hydrolysis in hydrochloric acid solutions initially forms amorphous Sb₂O₅, which crystallizes over time. To suppress hydrolysis, maintain excess chloride ions (e.g., NaCl) to stabilize the hexachloroantimonate ([SbCl₆]⁻) complex .
Q. How can SbCl₅ be synthesized in a laboratory environment?
SbCl₅ is prepared by chlorinating antimony trichloride (SbCl₃) at 80–85°C: Use a chlorine gas flow reactor with controlled temperature and inert gas purging to avoid side reactions .
Advanced Research Questions
Q. How does SbCl₅ function as a Lewis acid in coordination chemistry, and how can its strength be quantified?
SbCl₅ is a soft Lewis acid with ECW parameters (Eₐ = 3.64, Cₐ = 10.42). Its strength is benchmarked on the Gutmann scale using triethylphosphine oxide (TEPO) as a probe. Binding enthalpies with SbCl₅ correlate with donor numbers (DN) of ionic liquids, enabling quantification of Lewis basicity in solvent systems .
Q. What advanced techniques characterize the hydrolysis products of SbCl₅ under varying acid concentrations?
X-ray diffraction (XRD) and scanning electron microscopy (SEM) reveal that hydrolysis in low-acid conditions (≤2 M HCl) produces amorphous Sb₂O₅, transitioning to crystalline Sb₂O₅·4H₂O after 5 days. Ethanol washing preserves amorphous structures, while water washing induces partial crystallization .
Q. How is SbCl₅ utilized in synthesizing nanometric antimony powders for energy storage applications?
Activated alkaline hydride reduction of SbCl₅ yields antimony nanoparticles (20–50 nm). Optimize reaction parameters (e.g., NaBH₄ concentration, reaction time) to control particle size and crystallinity. These nanoparticles enhance supercapacitor electrode performance due to high surface area and redox activity .
Q. What thermodynamic insights can be derived from calorimetric studies of SbCl₅ adduct formation?
Isothermal titration calorimetry (ITC) measures enthalpy changes (ΔH ≈ 3.3 kcal/mol) and stability constants (K ≈ 14) for SbCl₅ adducts with carbonyl compounds (e.g., propionyl chloride). These data inform reaction mechanisms and catalyst design in Friedel-Crafts alkylation .
Q. How do Mossbauer spectroscopy and NQR elucidate the electronic environment of SbCl₅ adducts?
¹²¹Sb Mössbauer spectroscopy reveals quadrupole splitting and isomer shifts correlated with ligand donor strength. For example, adducts with DMSO exhibit larger quadrupole interactions than those with weaker donors (e.g., Cl⁻). Results align with NQR data, confirming electron redistribution between Sb and ligands .
Q. What methodologies ensure safe decontamination of SbCl₅ spills in research laboratories?
Q. How does SbCl₅ act as a catalyst in organic synthesis, and what are its limitations?
SbCl₅ catalyzes chlorination and polymerization reactions (e.g., polyethylene) by stabilizing carbocation intermediates. However, its hygroscopic nature and corrosivity limit utility in moisture-sensitive reactions. Alternatives like FeCl₃ or ionic liquids are preferred in green chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
